3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one
CAS No.:
Cat. No.: VC15809059
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20O3 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 3-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C15H20O3/c1-2-3-12-4-6-13(7-5-12)14(16)8-9-15-17-10-11-18-15/h4-7,15H,2-3,8-11H2,1H3 |
| Standard InChI Key | KNYKYPBZZNEYLN-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC=C(C=C1)C(=O)CCC2OCCO2 |
Introduction
Molecular Structure and Physicochemical Properties
The compound features a 1,3-dioxolane ring fused to a propan-1-one chain, which is further substituted with a 4-propylphenyl group. This arrangement confers distinct electronic and steric properties:
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Dioxolane ring: A five-membered cyclic ether with two oxygen atoms at positions 1 and 3, enhancing solubility in polar solvents.
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Propiophenone backbone: The ketone group at the terminal position facilitates nucleophilic additions and reductions, while the propylphenyl moiety introduces hydrophobicity .
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀O₃ | |
| Molecular Weight | 248.32 g/mol | |
| Boiling Point | 342–345°C (estimated) | |
| LogP (Partition Coeff.) | 2.8 | |
| SMILES Notation | CCC1=CC=C(C=C1)C(=O)CCC2OCCO2 |
The canonical SMILES string highlights the connectivity: a propyl group (CCC) attached to a phenyl ring, linked via a ketone (C=O) to a three-carbon chain terminating in a dioxolane ring .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized through a two-step process:
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Friedel-Crafts Acylation: Propionylation of 4-propylbenzene using propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields 1-(4-propylphenyl)propan-1-one.
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Dioxolane Formation: The ketone intermediate reacts with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxolane ring via a cyclocondensation reaction.
Reaction Scheme:
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to enhance yield (85–92%) and reduce reaction times. Key parameters include:
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Catalysts: Heterogeneous acid catalysts (e.g., Amberlyst-15) for recyclability.
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Solvent Systems: Tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates.
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Temperature: 80–100°C for optimal ring closure kinetics.
Applications in Materials Science and Nanotechnology
Fluorescent Nanomaterials
The dioxolane ring enables aggregation-induced emission (AIE), a property exploited in fluorescent probes. Studies show that derivatives of this compound form nanoparticles (20–50 nm diameter) with quantum yields up to Φ = 0.45 in aqueous media. Applications include:
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Bioimaging: Tracking cellular uptake in real-time.
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Sensors: Detecting metal ions (e.g., Fe³⁺) via fluorescence quenching.
Polymer Chemistry
The compound serves as a crosslinking agent in epoxy resins, improving thermal stability (glass transition temperature, T_g = 145°C) and mechanical strength .
Comparative Analysis with Structural Analogs
Future Research Directions
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Optoelectronic Materials: Exploring AIE properties for organic light-emitting diodes (OLEDs).
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Anticancer Agents: Screening dioxolane derivatives against kinase targets.
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Green Synthesis: Developing biocatalytic routes using lipases or esterases.
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